rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine hydrochloride
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Overview
Description
“rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine hydrochloride” is a synthetic organic compound that features a triazole ring and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine hydrochloride” typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.
Oxolane Ring Formation: The oxolane ring can be formed through an intramolecular cyclization reaction.
Amine Introduction: The amine group can be introduced via reductive amination or other suitable methods.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation Products: Oxo derivatives of the original compound.
Reduction Products: Saturated derivatives of the triazole ring.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism of action of “rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine hydrochloride” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with negatively charged residues.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-4-(1H-1,2,4-triazol-3-yl)oxolan-3-amine hydrochloride
- (3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine
Uniqueness
The presence of the 5-methyl group on the triazole ring distinguishes “rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine hydrochloride” from its analogs. This methyl group can influence the compound’s binding affinity and specificity towards its biological targets, potentially enhancing its pharmacological properties.
Properties
Molecular Formula |
C7H13ClN4O |
---|---|
Molecular Weight |
204.66 g/mol |
IUPAC Name |
(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H12N4O.ClH/c1-4-9-7(11-10-4)5-2-12-3-6(5)8;/h5-6H,2-3,8H2,1H3,(H,9,10,11);1H/t5-,6+;/m1./s1 |
InChI Key |
WQFLCZAJKFLHLF-IBTYICNHSA-N |
Isomeric SMILES |
CC1=NC(=NN1)[C@@H]2COC[C@@H]2N.Cl |
Canonical SMILES |
CC1=NC(=NN1)C2COCC2N.Cl |
Origin of Product |
United States |
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